2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide typically involves the bromination of N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide. The reaction conditions often include the use of bromine or a bromine source in an appropriate solvent under controlled temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide involves its interaction with specific molecular targets, leading to the desired chemical transformations. The bromine atom in the compound can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The sulfonyl group can also participate in various chemical interactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide include:
2-Bromo-N,N-dimethylaniline: Used in similar substitution and coupling reactions.
4-Bromo-N,N-dimethylaniline: Another brominated compound used in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCGFAZQLDQWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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